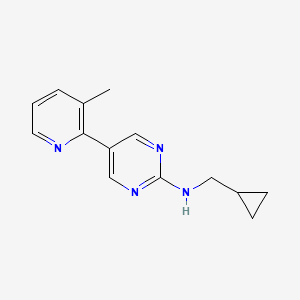
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine, also known as CMPPA, is a synthetic compound with a wide range of applications in scientific research. CMPPA has been studied for its potential in drug development, as well as its ability to act as a biochemical and physiological modulator.
Mecanismo De Acción
The mechanism of action of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose metabolism. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been studied for its potential to modulate biochemical and physiological processes. It has been shown to inhibit the release of cytokines, which are involved in inflammation. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in oxidative stress. N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has also been shown to activate the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, making it a convenient compound for use in experiments. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine is relatively stable, making it suitable for long-term storage. However, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine also has some limitations for use in lab experiments. It is not water soluble, making it difficult to dissolve in aqueous solutions. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for the study of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine. One potential area of research is the development of new drugs based on the compound. Additionally, further studies of the mechanism of action of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine could lead to a better understanding of its effects on biochemical and physiological processes. Additionally, further studies of the structure-activity relationships of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine could lead to the development of more potent and selective compounds. Finally, further studies of the pharmacokinetics of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine could lead to the development of more effective delivery systems.
Métodos De Síntesis
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine can be synthesized through a multi-step process beginning with the reaction of 3-methylpyridine with cyclopropylmethyl bromide. This reaction yields a cyclopropylmethyl-3-methylpyridine, which is then reacted with aqueous ammonia to form a cyclopropylmethyl-3-methylpyridine amine. This amine is then reacted with ethyl chloroacetate to form the desired N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been studied for its potential in drug development. It has been shown to have anti-inflammatory, anti-allergic, and anti-oxidative properties, making it a promising candidate for the development of new drugs. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been studied for its potential to act as a modulator of biochemical and physiological processes.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-10-3-2-6-15-13(10)12-8-17-14(18-9-12)16-7-11-4-5-11/h2-3,6,8-9,11H,4-5,7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDSZXOIBIBXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN=C(N=C2)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6441201.png)
![methyl N-(4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B6441205.png)
![3-[(4-methyl-1H-pyrazol-1-yl)methyl]-N-[(naphthalen-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6441213.png)
![1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B6441215.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6441218.png)
![N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B6441225.png)
![2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B6441231.png)
![7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6441241.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B6441243.png)
![6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441282.png)
![2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441289.png)
![1-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide](/img/structure/B6441290.png)
![4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6441292.png)
![3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441293.png)